Nothoapiole

Description

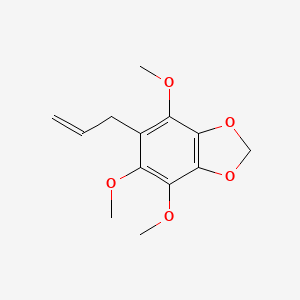

Structure

3D Structure

Properties

CAS No. |

22934-74-3 |

|---|---|

Molecular Formula |

C13H16O5 |

Molecular Weight |

252.26 g/mol |

IUPAC Name |

4,5,7-trimethoxy-6-prop-2-enyl-1,3-benzodioxole |

InChI |

InChI=1S/C13H16O5/c1-5-6-8-9(14-2)11(16-4)13-12(10(8)15-3)17-7-18-13/h5H,1,6-7H2,2-4H3 |

InChI Key |

IWGPXDGGZYMDJF-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C(C2=C1OCO2)OC)OC)CC=C |

Canonical SMILES |

COC1=C(C(=C(C2=C1OCO2)OC)OC)CC=C |

Synonyms |

nothoapiole |

Origin of Product |

United States |

Botanical Sourcing and Isolation Methodologies of Nothoapiole

Phyto-Geographical Distribution and Species-Specific Occurrence of Nothoapiole

This compound has been identified in a select number of plant species, primarily within the Apiaceae family, distributed across diverse geographical regions. Its occurrence can be highly specific to certain plant parts and may vary significantly in concentration.

One of the most significant sources of this compound is Pleurospermum angelicoides Benth., a herb native to the Himalayan region, including India, the Yunnan province in China, and Nepal. ijrap.netacgpubs.org Research conducted on specimens from the Milam glacier area in Uttarakhand, India, revealed that the essential oil from the roots of this plant contains an exceptionally high concentration of this compound, reaching up to 87.3%. acgpubs.orgresearchgate.netacgpubs.org This makes it the single major constituent of the root oil. acgpubs.org

The compound is also found in several species of the genus Carum. For instance, this compound is a main component in the essential oil of Carum montanum, found in North Africa, specifically Algeria. scholarsresearchlibrary.com It is also present in the essential oil of black caraway (Carum bulbocastanum) fruits and Carum nigrum seeds. wikipedia.orgtargetmol.comconicet.gov.ar In C. nigrum, this compound constitutes 5.8% of the essential oil and 15.2% of the oleoresin. conicet.gov.ar

Perilla frutescens, particularly a chemotype from Jeju Island in Korea, is another notable source. wikipedia.orgmdpi.comhumanjournals.com this compound is one of the key phenylpropanoids in the essential oil of this Lamiaceae family member, often referred to as the PP-type (phenylpropanoid-type) perilla. mdpi.commdpi.com

Furthermore, this compound has been identified in the fruits of Annesorhiza grandiflora, a species from the Apiaceae family endemic to southern Africa. africaresearchconnects.comwikipedia.org It has also been reported in Pimpinella serbica, a species endemic to the West Balkans. bg.ac.rs

| Plant Species | Family | Plant Part(s) | Geographical Location | Reference |

|---|---|---|---|---|

| Pleurospermum angelicoides | Apiaceae | Roots | Himalayan Region (India, Nepal, China) | ijrap.netacgpubs.org |

| Carum montanum | Apiaceae | Aerial Parts, Roots | North Africa (Algeria) | scholarsresearchlibrary.com |

| Carum bulbocastanum (Black Caraway) | Apiaceae | Fruits | Asia, Europe | wikipedia.org |

| Carum nigrum | Apiaceae | Seeds | Not specified | wikipedia.orgconicet.gov.ar |

| Perilla frutescens | Lamiaceae | Leaves, Aerial Parts | Jeju Island (Korea), East Asia | wikipedia.orgmdpi.com |

| Annesorhiza grandiflora | Apiaceae | Fruits | Southern Africa | africaresearchconnects.comwikipedia.org |

| Pimpinella serbica | Apiaceae | Roots, Aerial Parts | West Balkans | bg.ac.rs |

Advanced Extraction and Chromatographic Isolation Techniques for this compound

The isolation of this compound from plant matrices involves a multi-step process that begins with extraction to obtain a crude mixture, followed by sophisticated chromatographic techniques for purification.

Initial extraction of volatile compounds, including this compound, is commonly achieved through distillation methods. Steam distillation and hydrodistillation are frequently employed for obtaining essential oils from plant parts like the roots of Pleurospermum angelicoides and the seeds of Carum nigrum. acgpubs.orgconicet.gov.ar For instance, fresh roots, leaves, and flowers of P. angelicoides are subjected to steam distillation, and the resulting distillate is then partitioned with organic solvents such as n-hexane and methylene (B1212753) chloride to capture the essential oil. acgpubs.org

Solvent extraction is another primary method. This can range from maceration at room temperature to hot extraction techniques like Soxhlet. uobasrah.edu.iq The leaves of Perilla frutescens have been extracted using 70% ethanol (B145695) under reflux to yield a crude extract containing this compound and other phenylpropanoids. biomolther.org Similarly, an oleoresin from Carum nigrum seeds containing this compound was obtained using Soxhlet extraction with acetone (B3395972). conicet.gov.ar After extraction, the solvent is typically removed under reduced pressure using a rotary evaporator to concentrate the desired compounds. heidolph.com

Purification of this compound from the crude extract relies heavily on chromatography. nih.gov Column chromatography is a fundamental technique used for this purpose. ijrpr.comslideshare.net Silica (B1680970) gel is the most common stationary phase for separating this compound. acgpubs.orgjppres.com The process involves eluting the column with a solvent system that gradually increases in polarity. A typical mobile phase starts with a non-polar solvent like hexane (B92381) or petroleum ether, followed by the introduction of a more polar solvent such as diethyl ether or ethyl acetate (B1210297) in a gradient. acgpubs.orgjppres.com The separation is often monitored by Thin-Layer Chromatography (TLC) to identify and combine fractions containing the target compound. researchgate.netjppres.com For higher purity, advanced methods like preparative High-Performance Liquid Chromatography (HPLC) may be employed for the final isolation step. biomolther.org The identity and purity of the isolated this compound are ultimately confirmed using analytical methods like Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). conicet.gov.arjppres.com

| Step | Technique | Description | Reference |

|---|---|---|---|

| Initial Extraction | Steam/Hydrodistillation | Used to extract volatile essential oils from plant material (e.g., P. angelicoides). | acgpubs.orgwiley-vch.de |

| Initial Extraction | Solvent Extraction (e.g., Soxhlet, Maceration) | Utilizes solvents like ethanol or acetone to extract compounds from plant matter (e.g., P. frutescens, C. nigrum). | conicet.gov.aruobasrah.edu.iqbiomolther.org |

| Purification | Silica Gel Column Chromatography | Primary method for separating this compound from other components in the crude extract using a gradient of solvents with increasing polarity. | acgpubs.orgjppres.com |

| Monitoring | Thin-Layer Chromatography (TLC) | Used to monitor the fractions collected from column chromatography to identify those containing this compound. | researchgate.netjppres.com |

| Final Purification | Preparative HPLC | An advanced chromatographic technique used for final purification to achieve high-purity this compound. | biomolther.org |

| Analysis | Gas Chromatography (GC/GC-MS) | Used for the identification and quantification of this compound in extracts and purified fractions. | conicet.gov.arjppres.com |

Chemodiversity and this compound Analogues in Natural Sources

This compound is part of a group of structurally similar phenylpropanoids, and its occurrence in nature is often alongside these analogues. This chemical diversity is significant, as the profile of co-occurring compounds can vary between plant species and even different parts of the same plant. The most common analogues of this compound are dillapiole (B1196416), apiole (B1665137), and myristicin (B1677595), to which it is structurally and biogenetically related. acgpubs.orgwikipedia.orgnih.gov

The chemical profile of Pleurospermum angelicoides exemplifies this diversity. While its roots are exceptionally rich in this compound (87.3%), its leaves and flowers contain α-asarone as the major constituent (23.2% and 20.7%, respectively), along with monoterpenes like limonene (B3431351) and α-pinene. acgpubs.orgacgpubs.org

In the essential oil from the seeds of Carum nigrum, this compound (5.8%) is found with a much higher concentration of its analogue dillapiole (29.9%), as well as other compounds like germacrene B (21.4%). conicet.gov.ar The oleoresin from the same plant also shows a high dillapiole content (30.7%) alongside thymol (B1683141) (19.1%) and a higher percentage of this compound (15.2%) compared to the essential oil. conicet.gov.ar

Similarly, studies on Perilla frutescens have led to the isolation of this compound along with a suite of other phenylpropanoids, including dillapiole, myristicin, elemicin (B190459), and allyltetramethoxybenzene. mdpi.combiomolther.org In Annesorhiza grandiflora, this compound is found in the fruits together with dillapiole and limonene, whereas the roots of the same plant contain another analogue, elemicin. africaresearchconnects.com This demonstrates a clear organ-specific distribution of these related compounds.

| Plant Species | Plant Part | Co-occurring Analogues and Compounds | Reference |

|---|---|---|---|

| Pleurospermum angelicoides | Roots | α-Asarone (minor) | acgpubs.org |

| Pleurospermum angelicoides | Leaves/Flowers | α-Asarone (major), Limonene, α-Pinene, Perilla aldehyde | acgpubs.org |

| Carum nigrum | Seed Essential Oil | Dillapiole (major), Germacrene B, β-Caryophyllene | conicet.gov.ar |

| Carum nigrum | Seed Oleoresin | Dillapiole (major), Thymol | conicet.gov.ar |

| Perilla frutescens | Leaves | Dillapiole, Myristicin, Elemicin, Allyltetramethoxybenzene | mdpi.combiomolther.org |

| Annesorhiza grandiflora | Fruits | Dillapiole, Limonene | africaresearchconnects.com |

| Annesorhiza grandiflora | Roots | Elemicin | africaresearchconnects.com |

| Pimpinella serbica | Aerial Parts/Roots | Dillapiole (major) | bg.ac.rs |

Biosynthetic Pathways of Nothoapiole

Precursor Elucidation and Enzymatic Transformations in Nothoapiole Biosynthesis

The journey from primary metabolites to this compound involves a series of enzymatic modifications. The central phenylpropanoid pathway converts phenylalanine to 4-coumaroyl-CoA through the action of phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL). frontiersin.org From this key intermediate, the pathway branches towards various phenylpropanoids, including this compound.

In Perilla frutescens, a plant known to produce this compound, the biosynthetic pathway is believed to proceed through a series of hydroxylations and methylations. mdpi.commdpi.com While the exact linear sequence of all intermediates is still under investigation, key enzymatic steps have been identified. A crucial class of enzymes in this process is the cytochrome P450 (P450) monooxygenases. researchgate.netnih.govdntb.gov.ua

Research has identified a specific P450 enzyme, CYP71D174, from Perilla frutescens that is directly involved in this compound biosynthesis. researchgate.netresearchgate.netnih.gov This enzyme acts as a hydroxylase, and studies using heterologous expression in yeast have shown that it can synthesize an intermediate for this compound using both apiole (B1665137) and dillapiole (B1196416) as substrates. researchgate.netnih.gov This suggests that the final steps in this compound formation involve the modification of these related phenylpropanoids. The formation of a dillapiole intermediate from myristicin (B1677595) is catalyzed by another P450 enzyme, CYP71D558, which introduces a hydroxyl group. researchgate.netnih.gov

The putative biosynthetic pathway of phenylpropene-type oils in Perilla suggests that compounds like elemicin (B190459), myristicin, dillapiole, and this compound are synthesized from phenylalanine. mdpi.com The conversion of apiole to this compound has also been demonstrated through synthetic protocols, highlighting the close relationship between these compounds. acs.orgresearchgate.netnih.gov

Interactive Data Table: Key Enzymes and Transformations in this compound Biosynthesis

| Enzyme | Enzyme Class | Substrate(s) | Product | Plant Source |

|---|---|---|---|---|

| CYP71D174 | Cytochrome P450 Hydroxylase | Apiole, Dillapiole | This compound intermediate | Perilla frutescens |

| CYP71D558 | Cytochrome P450 Hydroxylase | Myristicin | Dillapiole intermediate | Perilla frutescens |

| AgOMT1 | O-methyltransferase | 6-hydroxymyristicin, 2-hydroxymyristicin | Dillapiole, Apiole | Anethum graveolens (Dill) |

Genetic and Molecular Basis of this compound Biosynthetic Enzymes

The biosynthesis of this compound is under genetic control. mdpi.com Studies in Perilla frutescens have utilized expressed sequence tag (EST) libraries from specific chemotypes to identify and clone the genes encoding the enzymes responsible for phenylpropanoid synthesis. researchgate.netnih.gov

The gene encoding the P450 enzyme CYP71D174, which is pivotal for this compound biosynthesis, has been cloned and characterized. researchgate.netx-mol.netresearchgate.net This enzyme belongs to the CYP71D subfamily and shares high amino acid sequence similarity with other P450s involved in phenylpropanoid metabolism. researchgate.net Transcriptome analysis of Perilla frutescens has been instrumental in identifying candidate genes involved in the biosynthesis of various terpenes and phenylpropanoids, including those leading to this compound. researchgate.netresearcher.life

Genetic crossing experiments with different chemotypes of Perilla frutescens have demonstrated that the production of specific phenylpropanoids like dillapiole and elemicin is controlled by independent genes, following Mendelian inheritance patterns. mdpi.comresearchgate.net This genetic framework provides a basis for understanding how the specific chemical profile of a plant, including its capacity to produce this compound, is determined.

Comparative Biosynthesis of this compound and Related Phenylpropanoids

This compound is structurally and biosynthetically related to other phenylpropanoids such as apiole, dillapiole, and myristicin. researchgate.net The biosynthetic pathways of these compounds often share common precursors and enzymatic steps, with the final products being determined by the specific enzymes present in a particular plant species or chemotype.

For instance, the formation of dillapiole and apiole in dill (Anethum graveolens) involves the methylation of hydroxylated myristicin derivatives by an O-methyltransferase, AgOMT1. researchgate.net This highlights a common strategy of hydroxylation followed by methylation in the biosynthesis of these compounds. The enzyme CYP71D174 from Perilla can use both apiole and dillapiole as substrates, indicating a metabolic grid where these compounds can be interconverted or serve as precursors for one another. researchgate.net

The key difference in the biosynthetic pathways often lies in the regiospecificity of the hydroxylating and methylating enzymes. The specific pattern of methoxy (B1213986) and methylenedioxy groups on the phenyl ring is what distinguishes this compound from its close relatives.

Interactive Data Table: Structural Comparison of Related Phenylpropanoids

| Compound | Chemical Formula | Key Functional Groups |

|---|---|---|

| This compound | C12H14O4 | Allyl group, Trimethoxy groups, Methylenedioxy group |

| Apiole | C12H14O4 | Allyl group, Dimethoxy group, Methylenedioxy group |

| Dillapiole | C12H14O4 | Allyl group, Dimethoxy group, Methylenedioxy group |

| Myristicin | C11H12O3 | Allyl group, Methoxy group, Methylenedioxy group |

Strategies for Enhancing this compound Production through Biosynthetic Engineering

The elucidation of the biosynthetic pathway and the cloning of key genes open up possibilities for enhancing this compound production through metabolic engineering and synthetic biology approaches. nih.govnih.gov By overexpressing the genes encoding rate-limiting enzymes, such as CYP71D174, in the native plant or a heterologous host like yeast, it may be possible to increase the yield of this compound.

Another strategy involves down-regulating competing pathways to channel more precursor flux towards this compound synthesis. For example, by silencing genes that lead to the production of other phenylpropanoids, the metabolic pool available for this compound biosynthesis could be increased.

Furthermore, understanding the substrate specificity of the involved enzymes allows for the design of precursor feeding strategies. nih.gov Supplying the plant or microbial culture with precursors like apiole or dillapiole could potentially boost the production of this compound. researchgate.net The development of cell-free enzymatic systems is another avenue being explored for the synthesis of complex molecules, which could be applied to this compound production in a controlled, in vitro environment. nih.gov These biosynthetic engineering strategies hold promise for the sustainable and scalable production of this compound for various applications. nih.gov

Chemical Synthesis and Derivatization of Nothoapiole

Total Synthesis Strategies for Nothoapiole: Retrosynthetic Analysis and Key Steps

The total synthesis of a natural product involves its creation from simple, commercially available precursors. Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler starting materials. libretexts.orgslideshare.netjournalspress.come3s-conferences.org For this compound, the analysis identifies key bonds that can be disconnected to reveal plausible precursors.

A logical retrosynthetic disconnection for this compound (5-allyl-4,6,7-trimethoxy-benzo Current time information in Bangalore, IN.nih.govdioxole) involves breaking the allyl group from the aromatic ring. This suggests a precursor like a halogenated or activated benzene (B151609) ring and an allylating agent. Another key disconnection is the formation of the methoxy (B1213986) and methylenedioxy groups on the benzene ring, pointing towards a poly-hydroxylated benzene derivative as a fundamental starting block.

While a full total synthesis from basic building blocks is less common due to the availability of closely related natural products, a key strategy often involves the manipulation of functional groups on a pre-existing benzene ring. A synthetic protocol has been developed starting from the parsley seed metabolite, apiol. acs.orgresearchgate.net This approach, while technically a partial synthesis, illustrates the key steps that would be essential in a total synthesis, such as electrophilic substitution and functional group interconversion on the aromatic ring. Key steps in such a synthesis would typically include:

Aromatic Substitution: Introducing the necessary substituents (methoxy, hydroxy, allyl groups) onto the benzene ring at specific positions.

Methylenation: Formation of the methylenedioxy bridge from a catechol (1,2-dihydroxybenzene) precursor.

O-Methylation: Introduction of methoxy groups using a methylating agent.

Allylation: Attaching the allyl side chain to the aromatic ring, often via a Friedel-Crafts type reaction or a Claisen rearrangement of an allyl ether.

Stereoselective Synthesis of this compound and its Enantiomers

Stereoselective synthesis focuses on preferentially forming one stereoisomer over others. chemistrydocs.comumsystem.eduegrassbcollege.ac.in this compound is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, it does not have enantiomers (non-superimposable mirror images). As a result, the concept of stereoselective synthesis to produce a single enantiomer does not apply directly to this compound itself.

However, the principles of stereoselectivity become relevant when synthesizing chiral analogues or derivatives of this compound. ethz.ch For instance, if the allyl side chain were to be modified to include a chiral center, a stereoselective synthesis would be required to produce a specific enantiomer. Such syntheses often employ chiral catalysts, auxiliaries, or starting materials derived from the "chiral pool" to control the three-dimensional arrangement of atoms in the product. ethz.chnih.gov While specific examples for this compound are not prevalent in the literature, the synthesis of chiral propranolol (B1214883) derivatives, which also feature an aryloxypropanolamine core, demonstrates methods like chiral HPLC resolution to separate enantiomers, a technique that could be applied to chiral this compound analogues. nih.gov

Partial Synthesis and Semi-Synthetic Approaches to this compound Analogues

Partial synthesis, or semi-synthesis, is a powerful strategy that utilizes complex, naturally occurring molecules as starting materials for chemical modification. wikipedia.org This approach is particularly efficient for producing this compound and its analogues, as it circumvents the need to construct the core aromatic scaffold from scratch.

A notable semi-synthetic route to this compound starts from apiol, another natural allylpolyalkoxybenzene found in parsley seeds. acs.orgresearchgate.net A synthetic protocol was developed to convert apiol into this compound. acs.orgresearchgate.netresearchgate.net This transformation highlights the utility of leveraging the existing chemical architecture of natural products.

Similarly, the biosynthesis of this compound in plants like Perilla frutescens provides insight into potential semi-synthetic strategies. It is suggested that this compound can be formed from dillapiole (B1196416), another related phenylpropanoid, through enzymatic hydroxylation catalyzed by a cytochrome P450 enzyme. nih.govresearchgate.netmdpi.com This biological conversion could potentially be adapted for a chemoenzymatic semi-synthesis.

These semi-synthetic approaches are not only used to produce this compound itself but also to create a variety of analogues for structure-activity relationship (SAR) studies. Starting from natural allylpolyalkoxybenzenes like apiol, dillapiole, and myristicin (B1677595), various derivatives can be synthesized. acs.org

Table 1: Semi-Synthetic Approaches Starting from Natural Phenylpropanoids

| Starting Material | Target Compound/Analogue | Key Transformation |

|---|---|---|

| Apiol | This compound | Functional group modification on the aromatic ring. acs.orgresearchgate.net |

| Dillapiole | This compound Intermediate | Enzymatic hydroxylation. nih.govresearchgate.net |

Structure-Guided Derivatization and Scaffold Modification of this compound

Structure-guided derivatization involves the systematic modification of a lead compound's chemical structure to investigate and optimize its biological activity. The this compound scaffold has been subjected to such modifications to explore its potential as, for example, an antioxidant or antiproliferative agent.

A study on the antioxidant properties of natural allylpolyalkoxybenzenes led to the synthesis of various derivatives. acs.org A structure-activity relationship (SAR) study revealed that the presence of both the methylenedioxy fragment and methoxy groups, characteristic features of this compound, is favorable for antioxidant activity. acs.orgresearchgate.net In this context, hydroxyapiol, a derivative containing a phenolic hydroxyl group, was identified as a particularly potent compound. acs.orgresearchgate.net

Further derivatization efforts have focused on conjugating the polyalkoxybenzene pharmacophore to other chemical moieties to enhance or impart new biological activities. For example, derivatives of natural allylpolyalkoxybenzenes, including those related to the this compound scaffold, were conjugated to triphenylphosphonium (TPP) cations. acs.org This strategy aimed to target the mitochondria within cells, a common approach in the development of anticancer agents. The synthesis of these conjugates involved key steps such as hydroboration-oxidation of the allyl group, followed by linkage to the TPP cation. acs.org

Novel Synthetic Methodologies Applied to this compound Scaffolds

The development of novel synthetic methodologies provides access to previously unattainable structures and improves the efficiency of synthesizing complex molecules. wixsite.comthechemicalengineer.comweiyougroup.orgmdpi.comnih.gov In the context of this compound and related phenylpropanoids, both chemical and biotechnological innovations are relevant.

One of the most significant novel approaches is the use of biocatalysis. Researchers have identified and characterized cytochrome P450 enzymes from plants like Perilla frutescens that are involved in the biosynthesis of these compounds. researchgate.netmdpi.comnih.gov Specifically, a P450 enzyme categorized in the CYP71D subfamily was found to hydroxylate precursors like apiole (B1665137) and dillapiole to form a this compound intermediate. nih.govresearchgate.net This enzymatic approach offers high regio- and stereospecificity that can be difficult to achieve with traditional chemical methods. nih.gov The cloning and heterologous expression of these enzymes in microorganisms like Saccharomyces cerevisiae open the door for the biotechnological production of this compound and its derivatives. researchgate.netnih.gov

In the realm of more traditional organic synthesis, new methods for forming key structural motifs are constantly being developed. For instance, novel copper- and rhodium-catalyzed reactions for synthesizing N-heterocycles have been reported, which could potentially be adapted for creating complex derivatives built upon the this compound scaffold. wixsite.com The development of versatile methods for creating poly-substituted aromatic systems remains an active area of research that could streamline the synthesis of this compound and its analogues in the future.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Apiol |

| Dillapiole |

| Myristicin |

| Hydroxyapiol |

| Propranolol |

Advanced Analytical Methodologies for Nothoapiole Research

Chromatographic-Mass Spectrometric (LC-MS/MS, GC-MS) Applications for Nothoapiole Quantification in Complex Matrices

The accurate quantification of this compound in complex matrices, such as plant extracts and essential oils, is predominantly achieved through the use of hyphenated chromatographic and mass spectrometric techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for this purpose, offering high separation efficiency and sensitive, specific detection. rsc.orgchromaleont.it

GC-MS is particularly well-suited for the analysis of volatile compounds like this compound found in essential oils. tisserandinstitute.orgcore.ac.uk In a typical GC-MS analysis, the essential oil is injected into the instrument, where it is vaporized and separated based on the components' boiling points and interactions with a capillary column. researchgate.net For instance, the analysis of essential oils from Pleurospermum angelicoides successfully identified and quantified this compound, revealing it as the major constituent (87.3%) in the root oil. researchgate.net The identification is confirmed by comparing the mass spectrum of the eluting compound with reference spectra from extensive libraries like the NIST/EPA/NIH Mass Spectral Library. cas.cz Quantitative or semi-quantitative analysis can be performed by comparing the peak areas of the analyte to that of a known standard. nih.gov However, co-elution of analytes with matrix interferences can be a common issue in complex samples, which can sometimes be resolved through careful data deconvolution. cas.cz

For less volatile derivatives or when dealing with particularly complex plant matrices, LC-MS/MS has become an indispensable technique. rsc.orgnih.gov This method separates compounds in the liquid phase before they are ionized and analyzed by a tandem mass spectrometer. chromaleont.itnih.gov The high selectivity of LC-MS/MS is crucial for distinguishing target analytes from a multitude of co-extracted matrix components that can cause interference or signal suppression/enhancement, a phenomenon known as the matrix effect. mdpi.comjapsonline.comunipi.itnumberanalytics.com Although specific LC-MS/MS methods for this compound are not widely published, the general approach involves meticulous method development, including the optimization of mobile phases, chromatographic columns, and mass spectrometric parameters. chiralabsxl.comvanderbilt.edu Strategies to mitigate matrix effects, such as the use of matrix-matched standards or stable isotope-labeled internal standards, are often employed to ensure accurate quantification. tandfonline.com

Table 1: GC-MS Parameters for the Analysis of this compound in Pleurospermum angelicoides Essential Oil

| Parameter | Specification |

|---|---|

| Instrument | Thermo Quest Trace GC 2000 with Finnigan MAT PolarisQ Ion Trap Mass Spectrometer |

| Column | Rtx-5 fused silica (B1680970) capillary column (30 m × 0.25 mm; 0.25 µm film coating) |

| Carrier Gas | Helium |

| Column Temperature Program | 60-210°C at 3°C/min |

| Mass Spectrometer Ionization | 70 eV |

| Mass Range | 40-450 Da |

Advanced Spectroscopic and Chiroptical Methodologies for Elucidating Stereochemical Aspects of this compound Transformations

While chromatographic techniques are excellent for quantification, advanced spectroscopic methods are required to determine the three-dimensional structure and stereochemistry of this compound and its transformation products. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left- and right-circularly polarized light, is a primary tool in this domain. nih.govmdpi.comedu.krd

Circular Dichroism (CD) spectroscopy is one of the most utilized chiroptical techniques for stereochemical analysis. nih.govedu.krd The CD spectrum provides information about the absolute configuration of a chiral molecule. researchgate.net For novel compounds or transformation products of this compound, their absolute stereochemistry can be determined by comparing their experimental CD spectra to those of analogous compounds with known configurations. researchgate.net In cases where suitable reference compounds are unavailable, quantum chemical calculations can be employed to predict the CD spectrum for different stereoisomers, and the best match with the experimental spectrum reveals the correct absolute configuration. researchgate.net The application of CD has been instrumental in the stereochemical elucidation of various natural products and is a valuable tool for studying the stereochemistry of phenylpropanoids and their derivatives. researchgate.netactascientific.com

Other advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) NMR, are also crucial for elucidating the complete structure, including the relative stereochemistry, of this compound-related compounds. nih.gov

Table 2: Chiroptical Techniques for Stereochemical Analysis

| Technique | Principle | Application in this compound Research |

|---|---|---|

| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized light by chiral molecules in the UV-Vis region. | Determination of the absolute configuration of chiral this compound derivatives and transformation products. |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light, providing information on the stereochemistry of vibrational transitions. | Provides detailed conformational and configurational information, complementing ECD data. |

| Raman Optical Activity (ROA) | Measures the small difference in the intensity of Raman scattered right and left circularly polarized light. openmicrobiologyjournal.com | Offers another layer of vibrational chiroptical information for complex stereochemical assignments. researchgate.net |

Hyphenated Techniques for High-Throughput Screening and Analysis of this compound

The discovery of new sources of this compound or the rapid assessment of its presence in large numbers of samples requires high-throughput screening (HTS) methodologies. Hyphenated analytical techniques are central to modern HTS, combining rapid separation with information-rich detection. nih.govmdpi.comnih.govbiorxiv.org

Techniques like LC-MS and GC-MS are inherently suited for HTS due to their speed and specificity. nih.gov Automated sample introduction and data processing pipelines can significantly increase the throughput, allowing for the analysis of hundreds of samples per day. For example, a modified well diffusion method has been used for the high-throughput screening of essential oils for their biological activity, a similar principle could be applied to screen for chemical composition. thermofisher.com The development of HTS methods for the direct quantification of this compound in crude plant extracts would involve optimizing a rapid chromatographic separation followed by selective mass spectrometric detection. nih.govpurdue.edu

Furthermore, the integration of additional detectors, such as a photodiode array (PDA) detector in LC-PDA-MS systems, provides simultaneous UV-Vis spectral data, which aids in the preliminary identification of compound classes and the dereplication of known compounds, thereby streamlining the discovery process. nih.gov The goal of these hyphenated HTS approaches is to quickly profile the chemical constituents of a natural product extract to identify samples rich in this compound for further, more detailed investigation. mdpi.com

Isotopic Labeling Techniques for this compound Metabolic Pathway Tracing

Understanding the biosynthesis of this compound within an organism requires tracing its metabolic pathway from precursor molecules. Isotopic labeling is a powerful technique for this purpose, allowing researchers to follow the journey of atoms through a series of biochemical reactions. cas.czosti.govbiorxiv.orgresearchgate.net

In a typical experiment, a precursor molecule labeled with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), is supplied to the organism or cell culture. frontiersin.orgnih.gov For phenylpropanoids like this compound, ¹³C-labeled phenylalanine is a common precursor. frontiersin.org As the organism metabolizes the labeled precursor, the isotopes become incorporated into the downstream intermediates and the final product, this compound.

The labeled metabolites are then extracted and analyzed, usually by mass spectrometry (MS) or NMR spectroscopy. biorxiv.org Mass spectrometry can detect the mass shift in molecules containing the heavier isotope, confirming their origin from the labeled precursor and helping to piece together the biosynthetic sequence. frontiersin.org By analyzing the labeling patterns in various intermediates over time, the flux through different branches of the metabolic network can also be quantified. purdue.edunih.gov Although specific isotopic labeling studies on this compound are not prominent in the literature, the well-established methodologies for tracing other phenylpropanoid and plant metabolic pathways provide a clear framework for how such investigations would be conducted. rsc.orgbiorxiv.orgfrontiersin.org

Table 3: General Workflow for Isotopic Labeling in Metabolic Pathway Analysis

| Step | Description | Key Considerations |

|---|---|---|

| 1. Precursor Selection and Labeling | Choose a suitable precursor (e.g., phenylalanine for phenylpropanoids) and label it with a stable isotope (e.g., ¹³C, ¹⁵N, ²H). osti.gov | The precursor should be as early in the specific pathway as possible. The choice of isotope depends on the analytical detection method. |

| 2. Administration | Introduce the labeled precursor to the biological system (e.g., plant, cell culture). frontiersin.org | The method of administration (e.g., feeding, injection) should ensure uptake and metabolism without causing toxicity. |

| 3. Incubation and Sampling | Allow the organism to metabolize the precursor over a time course. Collect samples at different time points. nih.gov | Time points should be chosen to capture the kinetics of label incorporation into intermediates and the final product. |

| 4. Metabolite Extraction and Analysis | Extract metabolites from the samples and analyze them using MS or NMR to detect and quantify labeled compounds. | The analytical method must be sensitive and selective enough to differentiate between labeled and unlabeled molecules. |

| 5. Data Interpretation | Analyze the isotopic enrichment patterns to reconstruct the metabolic pathway and quantify metabolic fluxes. | Requires specialized software and modeling approaches to interpret complex labeling data. |

Molecular and Cellular Pharmacology of Nothoapiole

In Vitro Investigation of Nothoapiole's Biological Activities

In vitro studies are fundamental in elucidating the biological effects of natural compounds like this compound. Research has primarily involved essential oils rich in this compound, demonstrating a range of activities. Essential oil from the roots of Pleurospermum angelicoides, containing this compound as its main constituent (87.3%), has exhibited significant antioxidant and antifungal properties researchgate.netacgpubs.org. Specifically, the leaf essential oil showed notable activity against Candida albicans and Candida glabrata researchgate.net. The essential oil and oleoresin from Carum nigrum seeds, which also contain this compound, have demonstrated antioxidant, antibacterial, and antifungal activities acs.org. These initial findings provide a basis for more detailed investigations into the specific molecular mechanisms of this compound.

| Source Plant | Primary Component(s) | Observed In Vitro Activity | Reference |

|---|---|---|---|

| Pleurospermum angelicoides (Root) | This compound (87.3%) | Antioxidant, Antifungal | researchgate.net |

| Carum nigrum (Seed) | Dillapiole (B1196416), this compound | Antioxidant, Antibacterial, Antifungal | acs.org |

| Perilla frutescens | This compound, Dillapiole, β-caryophyllene | Anti-inflammatory (inhibition of TNF-α) | researchgate.net |

Detailed molecular mechanism-of-action studies specifically for this compound are limited. However, research on structurally similar phenylpropenes and essential oils containing this compound provides some insights. For instance, an extract from Perilla frutescens, containing this compound among other phenylpropenes like elemicin (B190459) and myristicin (B1677595), was found to inhibit the production of the pro-inflammatory cytokine TNF-α researchgate.net. While this points towards an anti-inflammatory mechanism, the direct enzymatic or receptor targets of this compound were not identified. The broader class of phenylpropenes is known to interact with various cellular targets, but specific enzyme inhibition or receptor modulation data for this compound itself is not yet available in the scientific literature. Future research is needed to screen this compound against panels of enzymes and receptors to identify its direct molecular targets.

The direct impact of isolated this compound on specific cellular signaling pathways remains an area for future investigation. However, the observed biological activities, such as anti-inflammatory effects, suggest potential interactions with key signaling cascades. Many natural compounds exert their anti-inflammatory effects by modulating pathways like the nuclear factor-kappa B (NF-κB) or mitogen-activated protein kinase (MAPK) pathways researchgate.netmdpi.com. For example, studies on other essential oils have shown they can regulate pathways such as pI3K/Akt/mTOR, MAPK, and JAK/STAT nih.govnih.gov. Given that an extract containing this compound inhibited TNF-α production, it is plausible that this compound could interfere with the signaling pathways that regulate the expression of this cytokine researchgate.net. However, without studies using the isolated compound, this remains speculative.

As of now, there are no published studies that have specifically analyzed the global changes in gene expression or the proteomic profiles of cells treated with purified this compound. Such studies, utilizing techniques like microarray analysis, RNA-sequencing for transcriptomics, or mass spectrometry-based methods for proteomics, are crucial for a comprehensive understanding of a compound's cellular effects mdpi.comnih.gov. Genetic analysis has been performed on Perilla frutescens to understand the biosynthesis of this compound, identifying a specific gene, Na, that promotes the conversion of dillapiole to this compound nih.gov. This highlights the genetic basis of its production in plants but does not describe its pharmacological effects on gene expression in human or animal cells.

The specific molecular targets of this compound have not yet been definitively identified and validated. Identifying the direct binding partners of a natural product is a complex but essential step in drug discovery nih.govnih.gov. Modern approaches for target identification include affinity-based pull-down methods and label-free techniques, which can identify interactions in complex biological systems nih.govmdpi.com. While in silico methods like network pharmacology and molecular docking are powerful tools for predicting potential targets, these have not yet been extensively applied to this compound mdpi.com. The validation of any identified targets through in vitro and cell-based assays would be a critical next step in understanding its molecular pharmacology mdpi.com.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The exploration of the structure-activity relationships (SAR) for this compound is still in its infancy. SAR studies involve synthesizing and testing analogues of a lead compound to determine which chemical features are crucial for its biological activity nih.govmdpi.com. Such studies are vital for optimizing a natural product's potency and selectivity.

Currently, the scientific literature lacks extensive reports on the rational design and synthesis of this compound derivatives for the purpose of enhancing biological potency or selectivity. The development of SAR for this compound would require the systematic modification of its core structure. Key areas for modification on the this compound scaffold would likely include:

The Allyl Side Chain: Modifications such as saturation, isomerization to a propenyl group, or introduction of different functional groups could significantly alter activity.

The Methoxy (B1213986) Groups: The number and position of methoxy groups on the aromatic ring are known to be important for the activity of other phenylpropenes.

The Methylenedioxy Ring: Opening or altering this ring system would provide another avenue for creating derivatives with potentially novel activities.

By synthesizing a library of such derivatives and evaluating their biological activities, researchers can build a comprehensive SAR model to guide the development of more potent and selective therapeutic agents based on the this compound structure mdpi.commdpi.com.

Computational Modeling and Molecular Docking of this compound-Target Interactions

Computational modeling and molecular docking are powerful in silico tools used to predict the interaction between a small molecule, such as this compound, and a macromolecular target, typically a protein. These methods simulate the binding process at a molecular level, allowing researchers to hypothesize potential mechanisms of action, identify likely biological targets, and estimate the binding affinity of the compound. The process involves generating three-dimensional structures of both the ligand (this compound) and the target protein and then using sophisticated algorithms to find the most favorable binding poses. The results are often expressed as a binding energy or docking score, where a lower value typically indicates a more stable interaction.

Despite the utility of these techniques in modern drug discovery and pharmacology, a thorough review of published scientific literature reveals a lack of specific studies focused on the computational modeling and molecular docking of this compound. As of now, there are no available reports detailing the binding affinities, interaction patterns, or predicted protein targets for this compound derived from such in silico investigations. Therefore, the specific molecular targets through which this compound may exert its pharmacological effects remain to be elucidated by future computational research.

In Vivo Pharmacological Investigations of this compound in Animal Models

In vivo studies using animal models are a critical step in pharmacological research, providing essential information about a compound's efficacy, behavior, and metabolic profile within a complex biological system. researchgate.net These investigations are fundamental for bridging the gap between in vitro findings and potential clinical applications. researchgate.net However, the in vivo pharmacology of this compound appears to be an area with significant gaps in the current body of scientific literature. The following sections detail the specific areas of in vivo research where data for this compound is not yet available.

Preclinical disease models in animals are designed to mimic human diseases and are essential for evaluating the therapeutic potential of a compound. Common models include chemically induced inflammation (e.g., paw edema), cancer xenografts, and induced microbial infections to test anti-inflammatory, anticancer, and antimicrobial efficacy, respectively. nih.govmdpi.compensoft.net

A comprehensive search of scientific databases indicates that this compound has not been evaluated for efficacy in established in vivo animal models of inflammation, cancer, or microbial infection. While some essential oils containing phenylpropanoids have shown activity in such models, no specific studies have been published that isolate and test the in vivo efficacy of this compound. nih.gov Consequently, its potential therapeutic effects in these disease areas within a living organism remain uninvestigated and unknown.

Pharmacokinetic (PK) studies focus on what the body does to a drug, detailing its absorption, distribution, metabolism, and excretion (ADME). Pharmacodynamic (PD) studies, conversely, examine what a drug does to the body, describing the relationship between drug concentration and its pharmacological effect. nih.gov Both are vital for understanding how a compound behaves over time in an animal system.

There is currently no published data on the pharmacokinetic or pharmacodynamic properties of this compound in any animal models. Key PK parameters such as bioavailability, half-life, volume of distribution, and clearance have not been reported. Similarly, the dose-response relationships and the time course of its effects (pharmacodynamics) in an in vivo context have not been characterized. This lack of information is a significant barrier to understanding its potential for further development.

Understanding the metabolic fate of a compound involves identifying the biochemical pathways through which it is transformed within an organism, typically by enzymes in the liver and other tissues. This biotransformation can lead to the formation of various metabolites, which may be more or less active or toxic than the parent compound.

The metabolic pathways and biotransformation of this compound in animal organisms have not been documented in the scientific literature. Studies identifying the metabolites of this compound in plasma, urine, or feces of animal models are not available. Therefore, its metabolic profile and the enzymes involved in its breakdown remain to be determined.

The formulation of a compound can drastically affect its bioavailability—the fraction of an administered dose that reaches the systemic circulation. Techniques such as nanoformulations, liposomes, or emulsions can be used to improve the solubility, stability, and absorption of poorly soluble natural compounds. mdpi.com

Currently, there are no published studies investigating the influence of different formulations on the bioavailability of this compound in animal models. Research comparing various delivery systems for this compound and their resulting impact on its absorption and systemic exposure has not been conducted. As such, it is not known how its bioavailability could be optimized through formulation strategies.

Ecological and Biotechnological Dimensions of Nothoapiole

Role of Nothoapiole in Plant-Herbivore Interactions and Chemical Ecology

Plants produce a vast arsenal (B13267) of secondary metabolites to defend against herbivores and pathogens. mdpi.com this compound, as a member of the phenylpropanoid class, participates in these complex chemical dialogues that shape ecosystems. grc.orgfrontiersin.org Phenylpropenes, including this compound, are known for their biological activities, which can deter feeding (antifeedant) or be directly toxic (insecticidal) to various insects. mdpi.comresearchgate.netmdpi.com

The mechanism of action for some related phenylpropenes, like myristicin (B1677595) and apiole (B1665137), involves the inhibition of crucial detoxification enzymes in insects, specifically cytochrome P450 monooxygenases. researchgate.net This inhibition can enhance the toxicity of other plant compounds or synthetic insecticides, a phenomenon known as synergism. researchgate.net While this compound's precise role is less studied than its isomers apiole and dillapiole (B1196416), its structural similarity suggests it likely functions as a defensive agent for the plants that produce it. researchgate.netresearchgate.net Research has highlighted the insecticidal and antifungal properties of essential oils containing this compound. scielo.brresearchgate.netacgpubs.org For instance, essential oils from Pleurospermum angelicoides, rich in this compound, have demonstrated antimicrobial activity. acgpubs.org Similarly, the compound has been associated with antifungal activity in other studies. scielo.br These properties underscore its probable role in defending plants against a range of biological threats, from insect herbivores to microbial pathogens. researchgate.netnih.gov

Table 1: Reported Biological Activities Associated with this compound and Related Phenylpropenes

| Compound/Essential Oil | Biological Activity | Target Organism/System | Source |

|---|---|---|---|

| This compound | Antifungal, Antimicrobial | Candida albicans, Candida glabrata | scielo.br, acgpubs.org, acgpubs.org |

| This compound-rich oil | Insecticidal | General | mdpi.com |

| Apiole | Insecticidal, Synergist | Fruit fly, Mosquito | researchgate.net |

| Dillapiole | Insecticidal | Mosquito (Aedes aegypti) | researchgate.net |

This compound as a Chemotaxonomic Marker

Chemotaxonomy utilizes the chemical constituents of organisms as a tool for classification. The presence and relative abundance of specific compounds, like this compound, can serve as a "chemical fingerprint" to distinguish between plant species, subspecies, or even geographical variants (chemotypes). researchgate.net

This compound is not a widely distributed compound, making its presence particularly significant for taxonomic purposes. nih.gov Its accumulation in considerable amounts has been noted in the essential oils of a select number of plant species. For example, it is a major constituent in the root essential oil of Pleurospermum angelicoides from the Himalayas and has been proposed as a marker for this species. acgpubs.orgacgpubs.orgacgpubs.org Similarly, certain chemotypes of Angelica archangelica found in India are characterized by high concentrations of dillapiole and this compound, distinguishing them from European varieties which are typically rich in α-pinene and δ-3-carene. nih.govmdpi.com The essential oil from the Balkan endemic species Pimpinella serbica is also noted for its content of dillapiole and this compound. mdpi.com The discovery of this compound in the Amazonian tree Onychopetalum amazonicum further illustrates its scattered but specific distribution across different plant families. scielo.brwikipedia.orgnih.govbellamytrees.comherbariovaa.org

Table 2: Plant Species Reported to Contain this compound

| Plant Species | Family | Plant Part | Major Co-constituents | Geographic Origin | Source |

|---|---|---|---|---|---|

| Pleurospermum angelicoides | Apiaceae | Root | α-Asarone | Himalayas (India) | acgpubs.org, acgpubs.org |

| Angelica archangelica (chemotype) | Apiaceae | Rhizome | Dillapiole | India | nih.gov, mdpi.com |

| Perilla frutescens (chemotype) | Lamiaceae | Aerial parts | Myristicin, Dillapiole | East Asia | nih.gov, mdpi.com |

| Pimpinella serbica | Apiaceae | Aerial parts | Dillapiole | Balkans | mdpi.com |

Biotechnological Production of this compound in Heterologous Systems

The low abundance of this compound in most plants and its limited distribution make extraction from natural sources inefficient and potentially unsustainable. researchgate.nettandfonline.com Biotechnological production using engineered microorganisms, known as heterologous systems, offers a promising alternative. researchgate.netsrce.hrnih.gov This approach involves transferring the genetic blueprint for a plant's metabolic pathway into a microbial host like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). frontiersin.orgmdpi.com

Significant progress has been made in elucidating the biosynthetic pathway of this compound in Perilla frutescens (Perilla). nih.govresearchgate.net The final steps in its creation are now understood to be catalyzed by specific enzymes. Research has shown that this compound is synthesized from the precursors apiole and dillapiole. nih.govresearchgate.net A key enzyme, a cytochrome P450 hydroxylase identified as CYP71D174, has been cloned and characterized. nih.govnih.govresearchgate.net This enzyme introduces a hydroxyl group onto either apiole or dillapiole, leading to the formation of a this compound intermediate. nih.govresearchgate.net

The identification of this crucial gene is a critical step toward the heterologous production of this compound. nih.govspringermedicine.com By introducing the genes for CYP71D174 and other necessary enzymes from the phenylpropanoid pathway into a microbial chassis, it is possible to engineer a strain capable of converting simple sugars or precursor molecules into this compound. frontiersin.orgexlibrisgroup.com While the complete microbial synthesis of this compound has not yet been reported, the successful production of other phenylpropanoids and the characterization of its specific biosynthetic enzymes provide a clear roadmap for future research. researchgate.nettandfonline.com

Table 3: Key Enzyme in this compound Biosynthesis

| Enzyme Name | Enzyme Class | Plant Source | Substrates | Product | Source |

|---|

Sustainable Sourcing and Production Strategies for this compound

Sustainable sourcing aims to meet current needs for natural products without compromising the ability of future generations to meet their own, ensuring ecological balance and social equity. fsb.org.ukwikipedia.org For a rare compound like this compound, traditional wild-harvesting or cultivation could put pressure on specific plant populations and their ecosystems. nih.govferrero.com Therefore, developing sustainable production strategies is essential.

The most viable strategy for the sustainable production of this compound is through the biotechnological methods described previously. barry-callebaut.compianoo.nl Microbial fermentation offers several advantages over plant extraction:

Resource Efficiency: Fermentation can utilize renewable feedstocks like glucose derived from non-food biomass, reducing reliance on agricultural land and competition with food crops. nih.gov

Consistency and Scalability: Microbial production is independent of geographical location, climate, or seasonality, ensuring a consistent and scalable supply. tandfonline.com

Environmental Impact: Contained fermentation processes can reduce waste, avoid the use of agricultural pesticides and herbicides, and lower the carbon footprint associated with cultivation and transportation. mdpi.comwikipedia.org

Purity and Downstream Processing: Producing the compound in a controlled microbial system can simplify the purification process compared to extracting it from a complex plant matrix containing numerous other chemicals. tandfonline.com

By harnessing metabolic engineering and synthetic biology, the production of this compound can be optimized for high yields, making it an economically and environmentally sustainable process. frontiersin.orgexlibrisgroup.com This approach aligns with the principles of a green economy by creating high-value chemicals from renewable resources through environmentally benign technologies. wikipedia.org

Future Directions and Emerging Research Avenues for Nothoapiole

Integration of Omics Technologies in Nothoapiole Research

The comprehensive study of biological systems, often termed "omics," offers a powerful lens through which to investigate this compound. humanspecificresearch.org These high-throughput technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide an integrated view of the molecular pathways influenced by this compound and the intricate mechanisms governing its own biosynthesis. humanspecificresearch.orgnih.gov

Genomics and Transcriptomics: Recent research has begun to unravel the genetic basis of this compound production in plants like Perilla frutescens. researchgate.netresearchgate.net Scientists have utilized expressed sequence tag (EST) libraries to identify the specific cytochrome P450 enzyme, CYP71D174, responsible for a key step in its biosynthesis. researchgate.netresearchgate.net This enzyme synthesizes an intermediate for this compound using apiole (B1665137) and dillapiole (B1196416) as substrates. researchgate.netresearchgate.net Such genomic and transcriptomic approaches are fundamental to understanding how plants produce this compound and could enable its heterologous expression in microorganisms for sustainable production. researchgate.net Further research in this area could focus on identifying the full suite of genes involved in the biosynthetic pathway and the regulatory networks that control their expression. researchgate.netresearchgate.net

Proteomics and Metabolomics: While genomic studies identify the blueprint, proteomics (the study of proteins) and metabolomics (the study of metabolites) provide a functional snapshot of cellular activities. uninet.edu In the context of this compound, proteomic analyses could identify the protein targets through which the compound exerts its biological effects in various experimental models. Metabolomic studies could, in turn, reveal how this compound alters the metabolic fingerprint of a cell or organism, offering clues to its mechanism of action. nih.gov The integration of these omics datasets provides a systems-level understanding, moving from gene to function and allowing for the construction of detailed molecular interaction networks. nih.govfrontiersin.orgmdpi.com This multi-omics approach is crucial for generating new hypotheses and identifying potential biomarkers related to this compound's activity. uninet.edunih.gov

Advanced Delivery Systems for this compound in Experimental Models

The translation of a compound's intrinsic biological activity into a useful experimental tool often depends on its formulation. Advanced drug delivery systems (DDS) offer a means to overcome challenges such as poor solubility and to control the release of a compound, thereby enhancing its efficacy and utility in research settings. nih.govgenesispub.org For a small molecule like this compound, nanoencapsulation represents a promising future research avenue. frontiersin.orgnih.gov

Nanoencapsulation Strategies: Encapsulating this compound within nanocarriers, such as liposomes or solid lipid nanoparticles (SLNs), could significantly improve its application in experimental models. oakwoodlabs.comascendiacdmo.com

Liposomes: These are vesicles composed of one or more lipid bilayers surrounding an aqueous core. nih.govresearchgate.net They are versatile carriers capable of encapsulating both hydrophilic and hydrophobic compounds. genesispub.orgmdpi.com For this compound, encapsulation within liposomes could enhance its stability and allow for controlled release over time in in vitro or in vivo experimental systems. nih.gov

Nanoparticles: Solid lipid nanoparticles (SLNs) or polymeric nanoparticles offer another robust platform. mdpi.commdpi.com These systems can protect the encapsulated compound from premature degradation and can be surface-modified to target specific cells or tissues in experimental models. ascendiacdmo.com The use of microfluidic systems to fabricate these nanoparticles allows for precise control over particle size and morphology, which is crucial for reproducibility. rsc.org

While specific research on the formulation of this compound into such systems is not yet prevalent, these technologies are well-established for other small molecules and represent a logical next step to enhance its research applications. nih.govmdpi.com

Rational Design of Next-Generation this compound-Based Probes and Tools

The chemical structure of this compound serves as a valuable scaffold for the rational design of new molecules with tailored properties. Through synthetic chemistry, the this compound backbone can be modified to create analogues and derivatives that can be used as specialized probes and tools to investigate biological processes. acs.orgzioc.ru

A synthetic protocol for producing this compound from apiol, a metabolite found in parsley seed, has been developed. acs.orgresearchgate.net This opens the door for structure-activity relationship (SAR) studies, where different functional groups on the molecule are systematically altered to see how the changes affect its biological activity. acs.org For example, a study exploring analogues of natural antimitotic compounds synthesized novel polyalkoxy-3-(4-methoxyphenyl)coumarins from plant-derived allylpolyalkoxybenzenes, a class of compounds to which this compound belongs. mathnet.ru These new molecules were then tested for their antiproliferative and antitubulin activity, demonstrating how derivatives of natural products can be developed as specific biological inhibitors. zioc.rumathnet.ru

Future research could focus on:

Fluorescent Probes: Attaching a fluorescent tag to the this compound structure to visualize its uptake and distribution within cells.

Affinity Probes: Incorporating a reactive group or a biotin (B1667282) tag to identify and isolate the specific protein targets of this compound from cell lysates.

Optimized Analogs: Synthesizing derivatives with enhanced potency or selectivity for a particular biological target, guided by SAR studies and computational modeling.

This approach transforms a natural product from a compound with interesting properties into a precision tool for chemical biology research.

Collaborative Research Initiatives in this compound Chemistry and Biology

The multifaceted nature of modern natural product research—spanning biosynthesis, chemical synthesis, formulation, and biological testing—necessitates a highly collaborative approach. eur.nl Advancing the understanding of this compound will depend on forming synergistic partnerships between research groups with complementary expertise. ewuu.nlfwf.ac.at

The complexity of the research avenues described above highlights the need for teamwork. For instance, elucidating the complete biosynthetic pathway of this compound (genomics) requires collaboration between plant biologists and analytical chemists. Developing and testing advanced delivery systems (formulation science) involves partnerships between materials scientists, chemists, and biologists. nih.gov Furthermore, the rational design of novel probes (synthetic chemistry) is most powerful when directly coupled with biological testing and validation.

Fostering these connections through formal initiatives can accelerate progress. This can take the form of:

Multi-Institutional Research Consortia: Bringing together academic labs and research institutes to tackle complex questions about this compound's biology and chemistry. nih.govanso.org.cn

International Partnerships: Leveraging global expertise and resources to broaden the scope of research, a model successfully employed in many areas of science and innovation. icphr.orgceric-eric.eubi.teameuropa.eu

Industry-Academia Collaborations: Partnering with pharmaceutical or biotechnology companies to explore the translational potential of this compound-based compounds.

Such collaborative frameworks create an environment where data, resources, and ideas can be shared freely, preventing duplication of effort and speeding up the pace of discovery. cirad.fr

Research Findings Summary

| Research Avenue | Key Focus | Methodologies & Technologies | Potential Outcomes |

|---|---|---|---|

| Integration of Omics Technologies | Understanding biosynthesis and biological mechanisms of action. | Genomics, Transcriptomics, Proteomics, Metabolomics, EST Libraries, Systems Biology. nih.govresearchgate.netuninet.edu | - Identification of all genes in the biosynthetic pathway.

|

| Advanced Delivery Systems | Improving the utility of this compound in experimental models. | Nanoencapsulation, Liposomes, Solid Lipid Nanoparticles (SLNs), Microfluidics. nih.govoakwoodlabs.comrsc.org | - Enhanced stability and solubility.

|

| Rational Design of Probes & Tools | Creating novel chemical tools based on the this compound structure. | Synthetic Chemistry, Structure-Activity Relationship (SAR) Studies, Analogue Synthesis. acs.orgzioc.rumathnet.ru | - Fluorescent probes for cellular imaging.

|

| Collaborative Research Initiatives | Accelerating research through synergistic partnerships. | Multi-Institutional Consortia, International Partnerships, Interdisciplinary Teams. nih.govbi.team | - Faster pace of discovery.

|

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for identifying and quantifying Nothoapiole in plant extracts?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying this compound, with retention indices and spectral matching against databases (e.g., NIST) for confirmation . Quantification requires calibration curves using purified this compound standards. For isolation, column chromatography with silica gel or preparative HPLC can separate this compound from co-occurring phenylpropanoids like myristicin or apiole .

Q. Which plant species are documented sources of this compound, and what factors affect its yield?

- Methodology : this compound is predominantly found in Pleurospermum angelicoides (roots, 87.3% of essential oil) and Carum bulbocastanum (fruits, 8.3%) . Yield depends on plant organ (roots vs. aerial parts), geographic origin (e.g., Himalayan altitude), and extraction methods (steam distillation vs. solvent extraction). Comparative studies should include seasonal variation analyses and solvent optimization trials .

Q. What in vitro assays are validated for assessing this compound’s antioxidant activity?

- Methodology : Use DPPH radical scavenging (IC₅₀ calculation), ferric reducing power (absorbance at 700 nm), and metal chelation (ferrozine-Fe²⁺ assay) . Normalize results to positive controls (e.g., BHT) and report activity in concentration ranges (e.g., 5–20 mg/mL). Triplicate measurements and ANOVA ensure statistical robustness .

Advanced Research Questions

Q. How can researchers address discrepancies in reported antimicrobial efficacy of this compound across studies?

- Methodology : Contradictions may arise from strain specificity, compound purity, or assay conditions (e.g., broth microdilution vs. agar diffusion). Design experiments with:

- Standardized strains : Use ATCC microbial references.

- Purity verification : NMR and HPLC to confirm this compound ≥95% purity.

- Synergy testing : Combine with α-asarone or dillapiole to evaluate combinatorial effects .

Q. What strategies optimize this compound’s stability in formulation studies for pharmaceutical applications?

- Methodology : Conduct accelerated stability tests under varying pH, temperature, and light exposure. Use HPLC to monitor degradation products. Encapsulation techniques (e.g., liposomes or cyclodextrins) can enhance shelf-life. Compare degradation kinetics via Arrhenius equation modeling .

Q. How can isotopic labeling elucidate this compound’s biosynthetic pathway in Apiaceae species?

- Methodology : Feed precursors like phenylalanine-¹³C to plant cell cultures and track incorporation via LC-MS/MS. Knockout or RNAi silencing of candidate enzymes (e.g., O-methyltransferases) can validate biosynthetic steps. Comparative transcriptomics of high- and low-Nothoapiole chemotypes identifies pathway-specific genes .

Q. What statistical approaches resolve contradictions in this compound’s pro-/antioxidant dual behavior?

- Methodology : Context-dependent effects (e.g., concentration, redox environment) require dose-response curves across multiple assays. Multivariate analysis (PCA or PLS-DA) can correlate chemical properties (e.g., redox potential) with activity. Address confounding variables (e.g., solvent polarity) via controlled experimental matrices .

Methodological Best Practices

- Reproducibility : Document extraction protocols (e.g., distillation time, solvent ratios) and instrument parameters (e.g., GC oven ramp rates) .

- Data Validation : Use triplicate biological replicates and report confidence intervals. Cross-validate antioxidant results with in vivo models (e.g., murine oxidative stress assays) .

- Ethical Compliance : For pharmacological studies, adhere to OECD guidelines for in vitro/in vivo testing and declare conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.